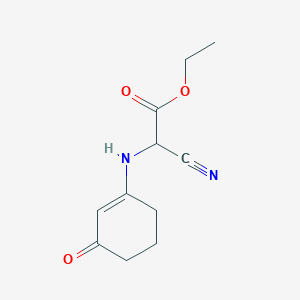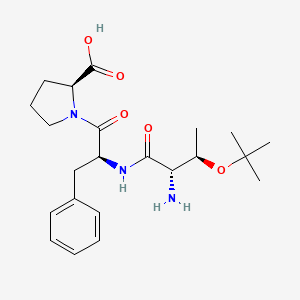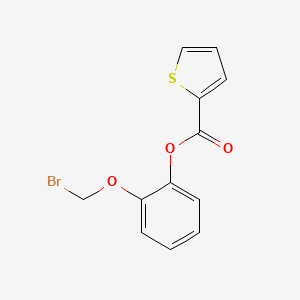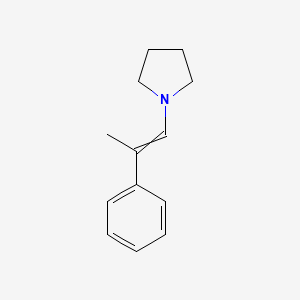![molecular formula C2H7ClN4O B14664530 [(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
[(E)-hydrazinylidenemethyl]urea;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-hydrazinylidenemethyl]urea;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidenemethyl group attached to a urea moiety, with an additional hydrochloride group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hydrazinylidenemethyl]urea;hydrochloride typically involves the nucleophilic addition of hydrazine derivatives to isocyanates or carbamoyl chlorides. One common method involves the reaction of hydrazine with an isocyanate in the presence of a suitable solvent, such as water or an organic solvent, under controlled temperature conditions . The reaction can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, the use of water as a solvent and the avoidance of toxic reagents like phosgene are preferred . The process involves the careful control of reaction parameters to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-hydrazinylidenemethyl]urea;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Aplicaciones Científicas De Investigación
[(E)-hydrazinylidenemethyl]urea;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(E)-hydrazinylidenemethyl]urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [(E)-hydrazinylidenemethyl]urea;hydrochloride include:
Hydroxycarbamide: Known for its use in treating sickle-cell disease and certain cancers.
Thiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Carbamide Peroxide: Commonly used in dental products for teeth whitening.
Uniqueness
This compound is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C2H7ClN4O |
|---|---|
Peso molecular |
138.56 g/mol |
Nombre IUPAC |
[(E)-hydrazinylidenemethyl]urea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-2(7)5-1-6-4;/h1H,4H2,(H3,3,5,6,7);1H |
Clave InChI |
GNNGFHFHNKPJQW-UHFFFAOYSA-N |
SMILES isomérico |
C(=N/N)\NC(=O)N.Cl |
SMILES canónico |
C(=NN)NC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


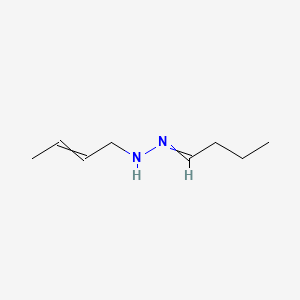
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
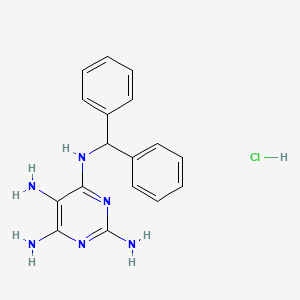




![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
